molecular formula C12H18Cl2FN3 B8086924 4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride

Cat. No.: B8086924
M. Wt: 294.19 g/mol
InChI Key: UZVCOAYNPAXKIF-UHFFFAOYSA-M
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Description

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-amino-2-fluoroaniline with chloromethyl methyl ether in the presence of a base to form the corresponding chloromethyl derivative. This intermediate is then reacted with 1-methylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution of the chloromethyl group can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential cytotoxic effects on cancer cells and its ability to modulate biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The piperazine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluorophenylmethanol
  • 4-Amino-2-fluorophenylboronic acid
  • Methyl 4-amino-2-bromo-3-fluorobenzoate

Uniqueness

Compared to similar compounds, 4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium chloride is unique due to the presence of the chloromethyl and piperazine groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-3-fluoroaniline;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFN3.ClH/c1-17(9-13)6-4-16(5-7-17)12-3-2-10(15)8-11(12)14;/h2-3,8H,4-7,9,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCOAYNPAXKIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=C(C=C(C=C2)N)F)CCl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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